molecular formula C20H25BrClNO B1374520 4-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride CAS No. 1219982-60-1

4-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride

Cat. No.: B1374520
CAS No.: 1219982-60-1
M. Wt: 410.8 g/mol
InChI Key: KWQAGZDSODIRHW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride typically involves the reaction of 4-benzyl-2-bromophenol with 2-(piperidin-1-yl)ethanol under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The product is then purified and converted to its hydrochloride salt form.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The phenoxy and piperidine moieties can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azide or thiocyanate derivatives, while oxidation and reduction can modify the functional groups on the phenoxy or piperidine rings.

Scientific Research Applications

4-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride is unique due to its specific substitution pattern and the presence of both phenoxy and piperidine moieties. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

4-[2-(4-benzyl-2-bromophenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24BrNO.ClH/c21-19-15-18(14-17-4-2-1-3-5-17)6-7-20(19)23-13-10-16-8-11-22-12-9-16;/h1-7,15-16,22H,8-14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWQAGZDSODIRHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCOC2=C(C=C(C=C2)CC3=CC=CC=C3)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219982-60-1
Record name Piperidine, 4-[2-[2-bromo-4-(phenylmethyl)phenoxy]ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219982-60-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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